molecular formula C21H26IN3OS B2714169 2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol CAS No. 2416229-11-1

2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol

Cat. No. B2714169
CAS RN: 2416229-11-1
M. Wt: 495.42
InChI Key: NIPGHRKCAMJLLZ-UHFFFAOYSA-N
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Description

This compound is a derivative of phenothiazine and is related to the compound Perphenazine . It has a molecular formula of C21H27N3OS .

Scientific Research Applications

Interactions with Gold and Water Molecules

A study by Al-Otaibi et al. (2022) on phenothiazine derivatives, including "2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol" (referred to as PAZ in the study), utilized DFT and MD simulations to analyze interactions with gold and water molecules. The study predicted spectroscopic properties, electronic and chemical parameters, and investigated the stability of protein-ligand complexes formed with angiotensin-converting enzyme 2 (ACE2). This research highlighted the compounds' potential in practical applications, such as sensing performance due to their interaction with Au and H2O molecules, suggesting avenues for future drug design and material science applications (Al-Otaibi et al., 2022).

properties

IUPAC Name

2-[4-[3-(2-iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26IN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPGHRKCAMJLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)I)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol

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